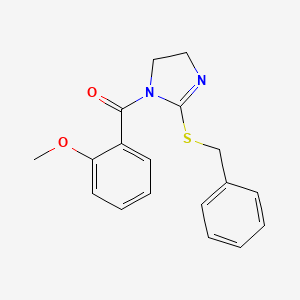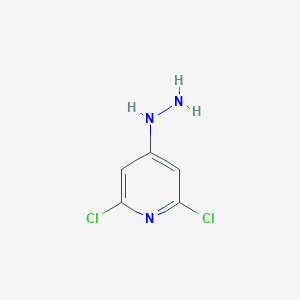![molecular formula C20H18N2O4 B2759208 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898455-47-5](/img/structure/B2759208.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, chemical stability, etc .Scientific Research Applications
Quinoxalin-2-carboxamides Synthesis and Pharmacological Evaluation
Quinoxalin-2-carboxamides have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. This category of compounds, including structural analogs of the specified chemical, showed promising antagonistic activities in a guinea pig ileum setup, indicating their potential application in managing conditions associated with the 5-HT3 receptor, such as certain gastrointestinal disorders and chemotherapy-induced nausea (R. Mahesh et al., 2011).
Antimalarial and COVID-19 Drug Applications
In the context of antimalarial and potential COVID-19 therapeutic applications, sulfonamide derivatives, including those with quinoxalin-2-yl moieties, have been explored. Theoretical calculations and molecular docking studies have highlighted their inhibitory effects against crucial enzymes in malaria pathogens and SARS-CoV-2, suggesting a broad spectrum of potential therapeutic applications (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Synthesis and Antimicrobial Screening
Novel series of compounds integrating quinoline, pyrazole, and benzofuran moieties have been synthesized, showing high yields and significant in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli. This indicates the compound's relevance in developing new antimicrobial agents (M. Idrees et al., 2020).
Diuretic Properties and Polymorphism
Research into polymorphic modifications of related compounds has revealed strong diuretic properties, suggesting potential applications in hypertension management. The analysis of interaction energies and crystal packing provides insights into the structural basis of these activities (S. Shishkina et al., 2018).
Design and Synthesis for Depression Management
A novel series of quinoxalin-2-carboxamides has been designed and synthesized, targeting 5-HT3 receptor antagonists for depression management. These compounds have demonstrated promising anti-depressant-like activity in a mice model, further supporting the therapeutic potential of these compounds in mental health (R. Mahesh et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-18-6-4-13-9-15(8-12-2-1-7-22(18)19(12)13)21-20(24)14-3-5-16-17(10-14)26-11-25-16/h3,5,8-10H,1-2,4,6-7,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQJQXYXQZSLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2759125.png)
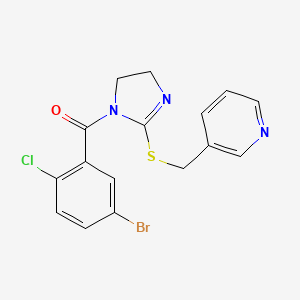
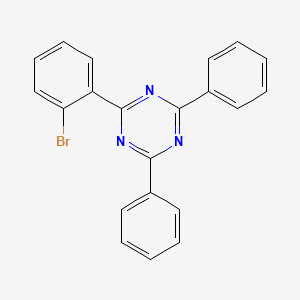
![Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2759130.png)

![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2759133.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2759138.png)
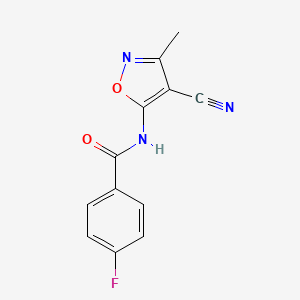
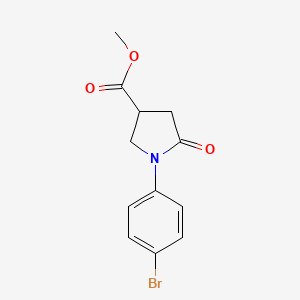
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis](/img/structure/B2759141.png)
![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)
![1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2759145.png)
